

The Architecture and Application of Biotin-PEG11-Maleimide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG11-Mal**

Cat. No.: **B15542766**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure, properties, and applications of **Biotin-PEG11-Maleimide**, a versatile heterobifunctional crosslinker. It is designed to serve as a comprehensive resource for researchers leveraging biotin-streptavidin interactions for protein detection, purification, and immobilization.

Core Structure and Functional Components

Biotin-PEG11-Maleimide is a chemical reagent engineered with three key functional domains: a biotin moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. This tripartite structure enables the specific and efficient labeling of sulfhydryl-containing molecules, such as proteins and peptides.

The core structure consists of:

- Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This interaction is rapid, highly specific, and stable under a wide range of pH, temperature, and denaturing conditions, forming the basis of numerous detection and purification systems.
- Polyethylene Glycol (PEG) Spacer (PEG11): An eleven-unit PEG linker arm separates the biotin and maleimide groups. This hydrophilic spacer enhances the water solubility of the reagent and the resulting conjugate, which can help prevent the aggregation of labeled

proteins.[1] Furthermore, the extended length of the PEG arm minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.[2][3]

- Maleimide Group: This functional group exhibits high reactivity and specificity towards free sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins. The reaction between the maleimide and a sulfhydryl group forms a stable, covalent thioether bond.[2][4] This reaction is most efficient at a pH range of 6.5-7.5.[2][3][4]

Below is a diagram illustrating the molecular structure of **Biotin-PEG11-Maleimide**.

Molecular components of **Biotin-PEG11-Maleimide**.

Physicochemical Properties

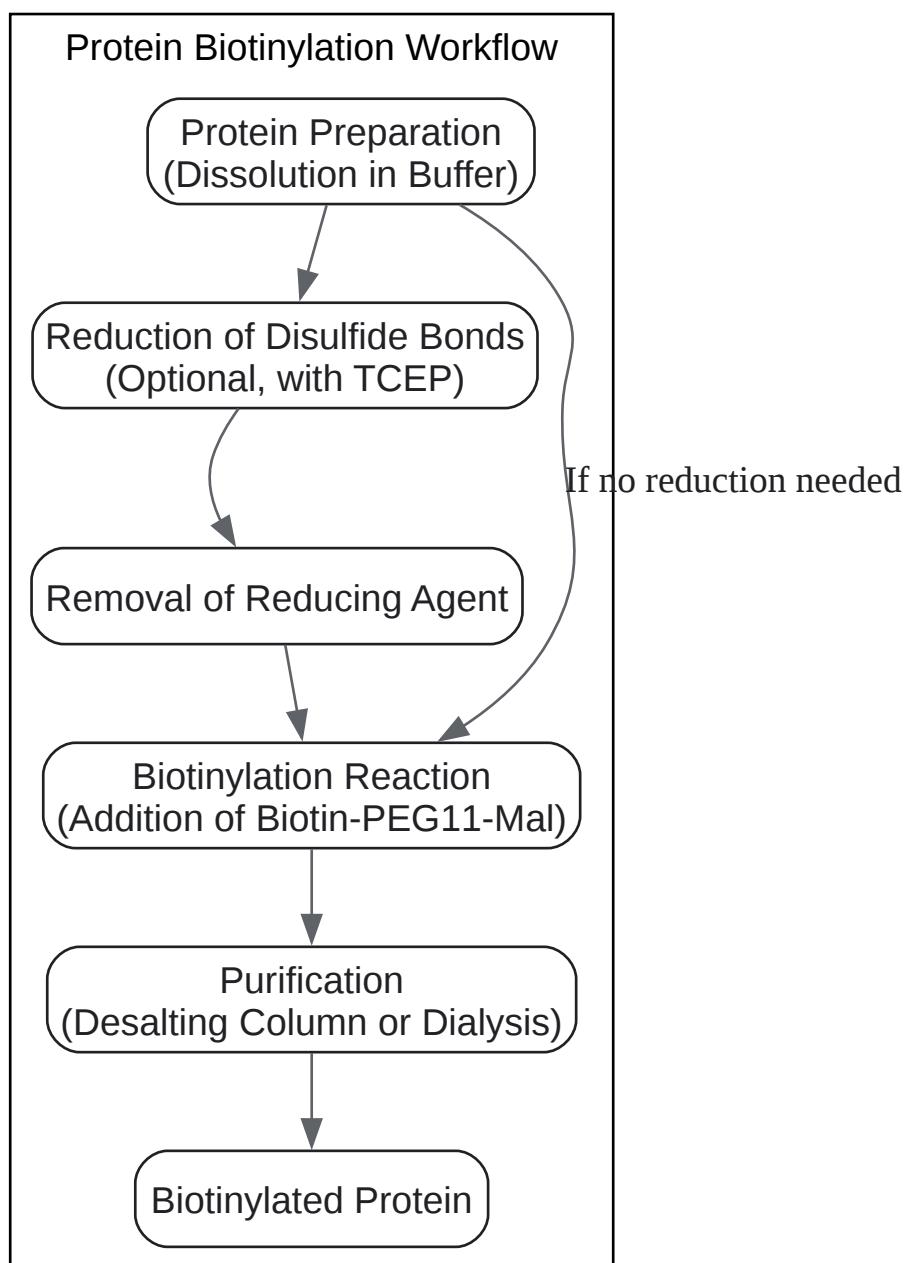
A summary of the key quantitative properties of **Biotin-PEG11-Maleimide** is presented in the table below.

Property	Value	Reference
Chemical Formula	C41H71N5O16S	[4]
Molecular Weight	922.10 g/mol	[2][4]
Exact Mass	921.4617	[4]
CAS Number	1334172-60-9	[2]
Purity	>95%	
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.	[4]

Experimental Protocols

The primary application of **Biotin-PEG11-Maleimide** is the biotinylation of proteins and other molecules containing free sulfhydryl groups. Below is a generalized protocol for the biotinylation of a protein, such as an antibody.

Materials


- **Biotin-PEG11-Maleimide**
- Protein to be labeled (e.g., IgG antibody)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching reagent (optional): e.g., L-cysteine or β -mercaptoethanol
- Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure

- Protein Preparation:
 - Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-5 mg/mL.
 - If the protein's sulfhydryl groups are in the form of disulfide bonds, they may need to be reduced. This can be achieved by incubating the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
 - Crucially, the reducing agent must be removed before the addition of the **Biotin-PEG11-Maleimide**, typically by using a desalting column.
- Reagent Preparation:
 - Immediately before use, prepare a stock solution of **Biotin-PEG11-Maleimide** in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the labeling reaction.
- Biotinylation Reaction:
 - Add a 10- to 20-fold molar excess of the **Biotin-PEG11-Maleimide** stock solution to the prepared protein solution.

- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching (Optional):
 - To stop the labeling reaction, a quenching reagent with a free sulfhydryl group can be added to react with any excess **Biotin-PEG11-Maleimide**.
- Purification:
 - Remove excess, unreacted **Biotin-PEG11-Maleimide** and reaction byproducts from the biotinylated protein using a desalting column or through dialysis against the desired storage buffer.
- Determination of Biotin Incorporation (Optional):
 - The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.

The following diagram outlines the general experimental workflow for protein biotinylation using **Biotin-PEG11-Maleimide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Architecture and Application of Biotin-PEG11-Maleimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542766#what-is-the-structure-of-biotin-peg11-mal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com